molecular formula C14H21NO B5419746 N-butyl-2,4,6-trimethylbenzamide

N-butyl-2,4,6-trimethylbenzamide

Cat. No. B5419746
M. Wt: 219.32 g/mol
InChI Key: BBRVJPGWKOEWLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-2,4,6-trimethylbenzamide, also known as DEET (N,N-diethyl-meta-toluamide), is a widely used insect repellent. It was first developed by the US Army in 1946 and has since become the most commonly used active ingredient in insect repellents worldwide. DEET is effective against a wide range of insects, including mosquitoes, ticks, and biting flies.

Mechanism of Action

The exact mechanism of action of N-butyl-2,4,6-trimethylbenzamide is not fully understood. It is believed that this compound works by interfering with the insect's ability to detect human odors. This compound may also act as an irritant to the insect's sensory system, causing it to avoid the treated area.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in humans. It is absorbed through the skin and metabolized in the liver. This compound has been shown to have a low potential for skin irritation and sensitization. However, this compound can cause eye irritation and should not be ingested.

Advantages and Limitations for Lab Experiments

N-butyl-2,4,6-trimethylbenzamide is a widely used insect repellent and has been extensively studied in the field of entomology. It is effective against a wide range of insects and is relatively safe for human use. However, this compound can be expensive and may not be suitable for all types of experiments.

Future Directions

There is ongoing research into the development of new insect repellents and insecticides. One area of research is the development of repellents that are more effective against specific types of insects. Another area of research is the development of repellents that are more environmentally friendly. There is also ongoing research into the mechanism of action of N-butyl-2,4,6-trimethylbenzamide and other insect repellents to better understand how they work.

Synthesis Methods

N-butyl-2,4,6-trimethylbenzamide is synthesized by the reaction of toluene with ethylene oxide to produce N,N-diethyl-m-toluamide. This compound is then reacted with butyl chloride to produce this compound.

Scientific Research Applications

N-butyl-2,4,6-trimethylbenzamide has been extensively studied for its insect repellent properties. It is commonly used in the field of entomology to study the behavior of insects and their response to repellents. This compound has also been used in the development of new insect repellents and insecticides.

properties

IUPAC Name

N-butyl-2,4,6-trimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-5-6-7-15-14(16)13-11(3)8-10(2)9-12(13)4/h8-9H,5-7H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRVJPGWKOEWLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(C=C(C=C1C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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